
N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two fluorine atoms attached . It also mentions a methoxy group (a carbon and hydrogen group attached to an oxygen), an oxo group (a double-bonded oxygen atom), and a phenyl group. The “dihydropyridazine” part suggests the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
Again, without specific information, I can only speculate. The compound likely has a complex, multi-ring structure due to the presence of the phenyl and pyridazine groups. The various substituents (methoxy, oxo, difluorophenyl) will be attached to this ring system .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. The presence of the oxo group could make the compound susceptible to reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into compounds structurally related to N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has led to the development of new synthetic methods and the characterization of novel compounds. For instance, studies have described the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxicity against certain cancer cells (Ashraf S. Hassan et al., 2014). These methodologies provide valuable insights into the chemical properties and potential biological activities of related compounds.
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor properties of compounds similar to this compound. For example, research on fluoroquinolone-based 4-thiazolidinones has highlighted their synthesis and evaluation for antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010). Additionally, the synthesis and antipathogenic activity of new thiourea derivatives have been investigated, demonstrating their interaction with bacterial cells and potential as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Inhibitory Activity Against Kinases
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, highlights the therapeutic potential of related compounds in cancer treatment. These inhibitors have shown complete tumor stasis in preclinical models, demonstrating the importance of structural features for bioactivity (G. M. Schroeder et al., 2009).
Electrochromic Properties
Research into aromatic polyamides containing certain structural motifs similar to this compound has unveiled their anodically highly stable electrochromic behaviors. These materials exhibit significant potential for applications in electrochromic devices due to their good solubility, thermal stability, and electrochromic properties (Guey‐Sheng Liou & Cha-Wen Chang, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future study of this compound would likely involve further elucidation of its structure and properties, as well as exploration of its potential uses. This could involve anything from biological testing to investigate potential medicinal uses, to materials testing if the compound has interesting physical properties .
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-14-9-11(19)7-8-13(14)20/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQVRYYUXDZJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

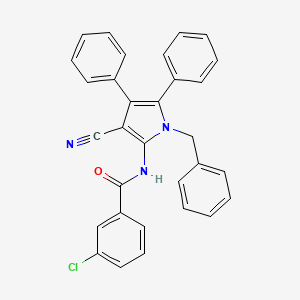
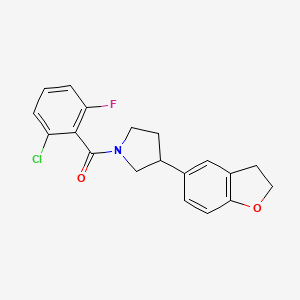
![N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2716710.png)
![1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione](/img/structure/B2716712.png)
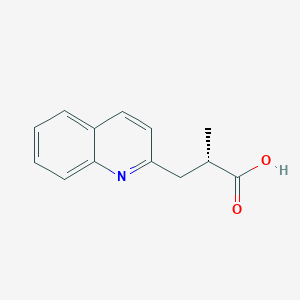
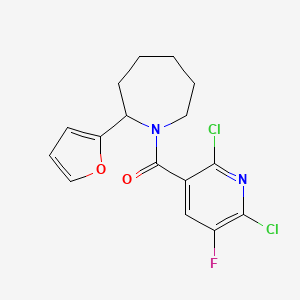
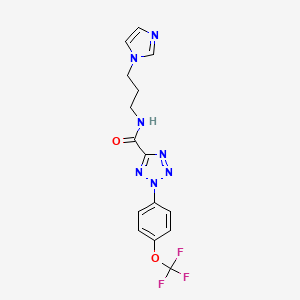
![4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2716720.png)
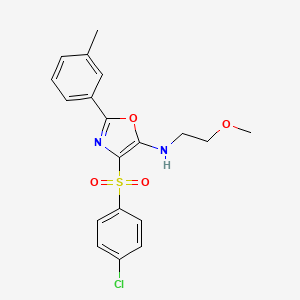
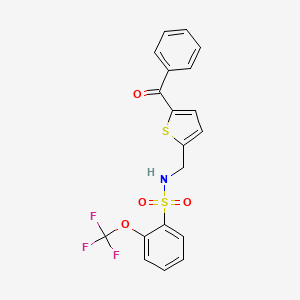

![2-(2-fluorophenoxy)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2716725.png)
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2716727.png)
